molecular formula C11H17NO B14794047 (1R,3R)-1-Amino-1-phenylpentan-3-ol

(1R,3R)-1-Amino-1-phenylpentan-3-ol

Cat. No.: B14794047
M. Wt: 179.26 g/mol
InChI Key: DNGRLALONHXQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-1-amino-1-phenylpentan-3-ol is a chiral compound with significant importance in various scientific fields. It is known for its role as an inhibitor of glutathione peroxidase 4 (GPX4), making it a valuable tool in the study of ferroptosis, a type of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-amino-1-phenylpentan-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of (1S,3R)-1-amino-1-phenylpentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,3R)-1-amino-1-phenylpentan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a tool to study the mechanisms of ferroptosis and other cellular processes.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The primary mechanism of action of (1S,3R)-1-amino-1-phenylpentan-3-ol involves the inhibition of glutathione peroxidase 4 (GPX4). This inhibition leads to the accumulation of lipid reactive oxygen species, which triggers ferroptosis. The compound interacts with GPX4 and prevents it from neutralizing lipid peroxides, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-1-amino-1-phenylpentan-3-ol is unique due to its specific inhibition of GPX4 and its ability to selectively induce ferroptosis in cancer cells with oncogenic RAS mutations. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-1-phenylpentan-3-ol

InChI

InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3

InChI Key

DNGRLALONHXQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.